molecular formula C6H9NO2 B068555 (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid CAS No. 159700-58-0

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid

Cat. No.: B068555
CAS No.: 159700-58-0
M. Wt: 127.14 g/mol
InChI Key: GALLMPFNVWUCGD-INEUFUBQSA-N
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Description

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid is a chiral amino acid derivative characterized by its unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropanecarboxylic Acid: A simpler analog without the vinyl group.

    2-Vinylcyclopropanecarboxylic Acid: Lacks the amino group but retains the vinyl and cyclopropane structure.

Uniqueness

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid is unique due to its combination of a vinyl group and an amino group on a cyclopropane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9)/t4-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALLMPFNVWUCGD-INEUFUBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1C[C@@]1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437393
Record name (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159700-58-0
Record name (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Reactant of Route 2
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Reactant of Route 3
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Reactant of Route 4
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Reactant of Route 5
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid
Reactant of Route 6
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid

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